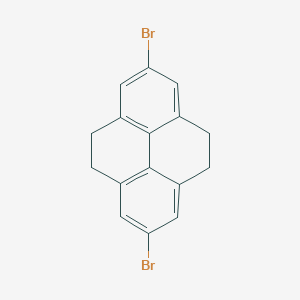

2,7-Dibromo-4,5,9,10-tetrahydropyrene

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2,7-dibromo-4,5,9,10-tetrahydropyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Br2/c17-13-5-9-1-2-10-6-14(18)8-12-4-3-11(7-13)15(9)16(10)12/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECWZAKGNGDEQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=CC3=C2C4=C(CC3)C=C(C=C41)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60545083 | |

| Record name | 2,7-Dibromo-4,5,9,10-tetrahydropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17533-36-7 | |

| Record name | 2,7-Dibromo-4,5,9,10-tetrahydropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,7-Dibromo-4,5,9,10-tetrahydropyrene CAS number lookup

CAS Number: 17533-36-7

This technical guide provides a comprehensive overview of 2,7-Dibromo-4,5,9,10-tetrahydropyrene, tailored for researchers, scientists, and professionals in drug development. The document outlines the compound's properties, synthesis, and primary applications as a chemical intermediate.

Chemical and Physical Properties

This compound is a brominated derivative of tetrahydropyrene. While detailed experimental data on its physical properties are not extensively reported in publicly available literature, the following information has been compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 17533-36-7 | [1][2] |

| Molecular Formula | C₁₆H₁₂Br₂ | [1] |

| Molecular Weight | 364.07 g/mol | [1] |

| Common Synonyms | Pyrene, 2,7-dibromo-4,5,9,10-tetrahydro- | [1] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the electrophilic bromination of 4,5,9,10-tetrahydropyrene. This compound serves as a crucial intermediate in the synthesis of 2,7-dibromopyrene.

Experimental Protocol: Synthesis of this compound

A recent study outlines a highly efficient, two-step synthesis of 2,7-dibromopyrene, with this compound as the key intermediate.[3]

Step 1: Bromination of 4,5,9,10-tetrahydropyrene

The initial step involves the bromination of 4,5,9,10-tetrahydropyrene. This reaction is conducted at room temperature overnight. The key reagents and conditions are as follows:

-

Starting Material: 4,5,9,10-tetrahydropyrene

-

Reagent: Bromine

-

Catalyst: Iron(III) chloride hydrate

-

Solvent: Water

-

Reaction Time: Overnight

-

Temperature: Room temperature

-

Yield: This step reportedly achieves a remarkable yield of 99% for this compound.[3]

Step 2: Aromatization to 2,7-dibromopyrene (Subsequent Reaction)

The intermediate, this compound, can then be subjected to aromatization to yield 2,7-dibromopyrene.[3] This subsequent step involves further bromination under different conditions.

-

Starting Material: this compound

-

Reagent: Bromine

-

Solvent: Carbon disulfide

-

Reaction Time: 4 hours

-

Temperature: Room temperature

-

Conversion: This step results in a 73% conversion to 2,7-dibromopyrene.[3]

Synthetic Workflow

The synthesis of 2,7-dibromopyrene from 4,5,9,10-tetrahydropyrene can be visualized as a two-step process. The following diagram illustrates this experimental workflow.

Applications and Relevance for Researchers

This compound is primarily utilized as a building block in organic synthesis. Its significance lies in its role as a precursor to 2,7-disubstituted pyrene derivatives. These derivatives are of interest in materials science and organic electronics due to their unique photophysical and electronic properties.

For professionals in drug development, while direct applications of this compound in pharmacological contexts are not documented, its derivatives could be explored for biological activity. For instance, dibrominated carbazole derivatives have been investigated for their neuroprotective properties.[4] The pyrene scaffold, being a polycyclic aromatic hydrocarbon, offers a rigid framework for the design of novel molecular architectures that could be of interest in medicinal chemistry.

Storage and Handling

For long-term storage, it is recommended to keep this compound at -80°C, which should maintain its stability for up to six months.[5][6] For shorter periods, storage at -20°C for up to one month is advised.[5][6] When preparing stock solutions, it may be necessary to gently heat the vial to 37°C and use sonication to aid in dissolution.[5][6]

References

- 1. chemscene.com [chemscene.com]

- 2. yottadeft.com [yottadeft.com]

- 3. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. glpbio.com [glpbio.com]

Synthesis of 2,7-Dibromo-4,5,9,10-tetrahydropyrene from Pyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic route for the preparation of 2,7-Dibromo-4,5,9,10-tetrahydropyrene, a valuable building block in medicinal chemistry and materials science, starting from the readily available polycyclic aromatic hydrocarbon, pyrene. The synthesis involves a two-step process: the catalytic hydrogenation of pyrene to yield 4,5,9,10-tetrahydropyrene, followed by the selective dibromination at the 2 and 7 positions.

I. Synthetic Pathway Overview

The overall synthesis transforms pyrene into the target compound, this compound, through a reduction and subsequent bromination. This strategic approach is necessary as direct bromination of pyrene does not yield the desired 2,7-disubstituted product.

Caption: Overall synthetic route from pyrene.

II. Experimental Protocols

Step 1: Synthesis of 4,5,9,10-Tetrahydropyrene

The initial step involves the reduction of the K-region (4,5,9,10-positions) of pyrene via catalytic hydrogenation. This reaction is typically performed in a high-pressure reactor to achieve efficient conversion.

Experimental Workflow

Caption: Workflow for the catalytic hydrogenation of pyrene.

Detailed Methodology

A solution of pyrene in ethyl acetate is charged into a high-pressure autoclave. A catalytic amount of palladium on carbon (10% w/w) is added to the solution. The autoclave is sealed and purged with nitrogen gas before being pressurized with hydrogen gas. The reaction mixture is then heated and stirred for a specified duration to ensure complete reduction. Upon completion, the reactor is cooled to room temperature and the excess hydrogen gas is carefully vented. The reaction mixture is filtered to remove the palladium catalyst, and the filtrate is concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure 4,5,9,10-tetrahydropyrene.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| Pyrene | 1.0 eq | [1] |

| 10% Palladium on Carbon | 0.1 eq (by weight) | [1] |

| Hydrogen Gas | 500 psi | [1] |

| Solvent | ||

| Ethyl Acetate (wet) | Sufficient to dissolve pyrene | [1] |

| Reaction Conditions | ||

| Temperature | 160 °C | [1] |

| Reaction Time | 12 h | [1] |

| Yield | ||

| 4,5,9,10-Tetrahydropyrene | 85% (in a mixture with hexahydropyrene) | [1] |

Step 2: Synthesis of this compound

The second step is the selective electrophilic bromination of 4,5,9,10-tetrahydropyrene at the electron-rich 2 and 7 positions. This reaction is carried out at room temperature using bromine and a Lewis acid catalyst.

Experimental Workflow

Caption: Workflow for the bromination of 4,5,9,10-tetrahydropyrene.

Detailed Methodology

4,5,9,10-Tetrahydropyrene is dissolved in a suitable solvent, and a catalytic amount of iron(III) chloride hydrate is added. Bromine is then added dropwise to the stirred solution at room temperature. The reaction is allowed to proceed overnight. After the reaction is complete, the excess bromine is quenched by the addition of a sodium bisulfite solution. The product is then extracted with an organic solvent, such as dichloromethane. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude this compound is then purified by recrystallization to afford the final product as a crystalline solid.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| 4,5,9,10-Tetrahydropyrene | 1.0 eq | [2] |

| Bromine | 2.2 eq | [2] |

| Iron(III) Chloride Hydrate | catalytic amount | [2] |

| Solvent | ||

| Water | As required | [2] |

| Reaction Conditions | ||

| Temperature | Room Temperature | [2] |

| Reaction Time | Overnight | [2] |

| Yield | ||

| This compound | 99% | [2] |

III. Conclusion

The synthesis of this compound from pyrene is a reliable two-step process that provides access to a key intermediate for the development of novel organic materials and potential therapeutic agents. The protocols outlined in this guide, when followed with appropriate safety precautions, should allow for the efficient and high-yielding synthesis of the target compound in a laboratory setting. Researchers are advised to consult the original literature for further details and characterization data.

References

- 1. Efficient Synthesis of 4,5,9,10-Tetrahydropyrene: A Useful Synthetic Intermediate for the Synthesis of 2,7-Disubstituted Pyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Crystal Structure of 2,7-Dibromo-4,5,9,10-tetrahydropyrene

A comprehensive analysis of the crystallographic data and experimental protocols for 2,7-Dibromo-4,5,9,10-tetrahydropyrene remains elusive as detailed structural information is not currently available in the public domain. While the synthesis of this compound is documented, its specific crystal structure, including unit cell dimensions, space group, and atomic coordinates, has not been detailed in available scientific literature.

This guide aims to provide researchers, scientists, and drug development professionals with the available information regarding this compound and related compounds, highlighting the existing knowledge gaps in its structural chemistry.

Synthesis and Physicochemical Properties

This compound is a brominated derivative of tetrahydropyrene. Its chemical formula is C₁₆H₁₂Br₂ and it has a molecular weight of 364.07 g/mol . The synthesis of this compound has been reported with a remarkable yield of 99%.[1] The process involves the bromination of 4,5,9,10-tetrahydropyrene at room temperature overnight using bromine in the presence of iron(III) chloride hydrate as a catalyst and water as a solvent.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 17533-36-7 |

| Molecular Formula | C₁₆H₁₂Br₂ |

| Molecular Weight | 364.07 g/mol |

Crystallographic Data: A Knowledge Gap

A thorough search of crystallographic databases and scientific literature did not yield any specific studies detailing the single-crystal X-ray diffraction analysis of this compound. Consequently, crucial data such as unit cell parameters (a, b, c, α, β, γ), space group, and atomic coordinates are not available. This absence of data prevents a detailed discussion of its three-dimensional structure, molecular packing, and intermolecular interactions.

For comparative purposes, crystallographic data for a related but structurally distinct compound, 2,7-Dibromopyrene-4,5,9,10-tetraone, is available in the Crystallography Open Database (COD) with the record number 7109310.[2] However, the presence of the four ketone groups significantly alters the electronic and steric properties of the molecule, meaning its crystal structure is not a reliable model for that of this compound.

Experimental Protocols

Synthesis of this compound

The following protocol is based on a reported synthesis:[1]

Materials:

-

4,5,9,10-tetrahydropyrene

-

Bromine (Br₂)

-

Iron(III) chloride hydrate (FeCl₃·xH₂O)

-

Water (H₂O)

Procedure:

-

Dissolve 4,5,9,10-tetrahydropyrene in a suitable solvent.

-

Add iron(III) chloride hydrate as a catalyst.

-

Add bromine to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

After the reaction is complete, isolate the product, this compound.

The reported yield for this reaction is 99%.[1]

Crystallization

While a specific protocol for the crystallization of this compound to obtain single crystals suitable for X-ray diffraction is not available, general methods can be employed. These often involve slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. The choice of solvent is critical and would require experimental screening.

Logical Workflow for Future Studies

To address the current gap in knowledge, the following experimental workflow is proposed:

Caption: Proposed experimental workflow for the determination of the crystal structure of this compound.

Conclusion

The crystal structure of this compound remains an uncharacterized aspect of its solid-state chemistry. While a high-yielding synthesis has been reported, the lack of single-crystal X-ray diffraction data precludes a detailed understanding of its molecular conformation and packing in the solid state. The experimental workflow outlined above provides a clear path for future research to elucidate this important structural information, which would be of significant value to researchers in materials science and drug development. Further investigation is required to crystallize this compound and perform the necessary structural analysis.

References

An In-depth Technical Guide to the Synthesis of 2,7-Dibromo-4,5,9,10-tetrahydropyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,7-Dibromo-4,5,9,10-tetrahydropyrene, a valuable intermediate in the development of novel organic materials and potential pharmaceutical compounds. This document details the key starting materials, experimental protocols, and physicochemical properties of the compounds involved.

Overview of the Synthetic Pathway

The synthesis of this compound is a two-step process that begins with the hydrogenation of pyrene to yield the core starting material, 4,5,9,10-tetrahydropyrene. This intermediate is then subjected to electrophilic bromination to introduce bromine atoms at the 2 and 7 positions.

Caption: Overall synthetic pathway for this compound.

Key Starting Material: 4,5,9,10-Tetrahydropyrene

The primary starting material for the synthesis is 4,5,9,10-tetrahydropyrene. This compound is typically prepared by the reduction of pyrene.[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄ | [2] |

| Molecular Weight | 206.28 g/mol | [2] |

| Melting Point | 138.0 to 142.0 °C | [3] |

| Boiling Point | 383 °C (lit.) | [3] |

| Appearance | White to Almost white powder to crystal | [3] |

| CAS Number | 781-17-9 | [2] |

Spectroscopic Data

| Spectroscopy | Data | Reference |

| ¹H NMR | Data available, specific shifts vary with solvent. | [4] |

| ¹³C NMR | Data available, specific shifts vary with solvent. | [4] |

| Mass Spectrum (EI) | Major peaks (m/z): 206 (M+), 205, 204, 203, 202, 102, 101. | [5] |

Synthesis of this compound

The target compound is synthesized through the electrophilic bromination of 4,5,9,10-tetrahydropyrene.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂Br₂ | [6] |

| Molecular Weight | 364.07 g/mol | [6] |

| CAS Number | 17533-36-7 | [6] |

Experimental Protocol

A highly efficient method for the synthesis of this compound involves the bromination of 4,5,9,10-tetrahydropyrene using bromine in the presence of a catalyst.[7]

Reagents and Materials:

-

4,5,9,10-tetrahydropyrene

-

Bromine (Br₂)

-

Iron(III) chloride hydrate (FeCl₃·xH₂O)

-

Water (H₂O)

Procedure: The bromination of 4,5,9,10-tetrahydropyrene is conducted at room temperature overnight. The reaction utilizes bromine as the brominating agent, with iron(III) chloride hydrate serving as a catalyst, and water as the solvent. This method has been reported to yield this compound in a remarkable 99% yield.[7]

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of 4,5,9,10-tetrahydropyrene proceeds via an electrophilic aromatic substitution mechanism. The iron(III) chloride catalyst polarizes the bromine molecule, generating a more electrophilic bromine species that is then attacked by the electron-rich aromatic ring of the tetrahydropyrene.

Caption: Mechanism of electrophilic bromination of 4,5,9,10-tetrahydropyrene.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of the target compound.

Conclusion

This guide provides essential information for the successful synthesis of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers in organic synthesis and materials science. Adherence to standard laboratory safety procedures is paramount when performing these experiments.

References

- 1. A series of 4,5,9,10-tetrahydropyrene-based tetraarylethenes: synthesis, structures and solid-state emission behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrene, 4,5,9,10-tetrahydro- [webbook.nist.gov]

- 3. 781-17-9 CAS MSDS (4,5,9,10-TETRAHYDROPYRENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Pyrene, 4,5,9,10-tetrahydro- [webbook.nist.gov]

- 6. This compound CAS#: 17533-36-7 [m.chemicalbook.com]

- 7. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

Commercial suppliers of 2,7-Dibromo-4,5,9,10-tetrahydropyrene

An In-depth Technical Guide to 2,7-Dibromo-4,5,9,10-tetrahydropyrene for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various pyrene derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed information on commercial suppliers, experimental protocols, and relevant chemical data.

Commercial Suppliers

The procurement of high-quality starting materials is a critical first step in any research and development endeavor. This compound (CAS No. 17533-36-7) is available from several commercial suppliers. The following table summarizes key quantitative data from a selection of these vendors to facilitate easy comparison.

| Supplier | Catalog Number | Purity | Available Quantities | Additional Information |

| Chemicalbridge | CB046362[1] | 98%[1] | 1g, 5g[1] | Delivery time is estimated at 2-3 weeks.[1] |

| ChemScene | CS-0118331 | >98% | 10mM (in 1mL DMSO), 5mg, 10mg, 50mg, 100mg | Offers custom synthesis and production services. |

| GlpBio | GB54145[2] | >98% | Not specified | Products are for research use only.[2] |

| 崇浩光電科技股份有限公司 | YSZC1965[3] | Not specified | Not specified |

Experimental Protocols

The synthesis of this compound is a crucial process for its application in further chemical reactions. A high-yield synthesis method has been reported in the literature.

Synthesis of this compound[4][5]

This protocol is based on the bromination of 4,5,9,10-tetrahydropyrene.

Materials:

-

4,5,9,10-tetrahydropyrene

-

Bromine (Br₂)

-

Iron(III) chloride hydrate (FeCl₃·H₂O)

-

Water (H₂O)

-

Carbon disulfide (CS₂)

Procedure:

-

The bromination of 4,5,9,10-tetrahydropyrene is conducted at room temperature overnight.[4][5]

-

Bromine is used as the brominating agent in the presence of iron(III) chloride hydrate, which acts as a catalyst.[4][5]

-

Water is utilized as the solvent for this reaction step.[4][5]

-

This initial step has been reported to yield this compound with a remarkable 99% efficiency.[4][5]

Subsequent Aromatization to 2,7-Dibromopyrene:

The synthesized this compound can be further processed to yield 2,7-dibromopyrene.

-

The intermediate, this compound, is subjected to further bromination.[4][5]

-

This reaction is carried out at room temperature for a duration of 4 hours.[4][5]

-

Bromine is used in the presence of carbon disulfide as the solvent.[4][5]

-

This step results in the formation of 2,7-dibromopyrene with a conversion rate of 73%.[4][5]

Logical Workflow for Procurement and Quality Assessment

The following diagram illustrates a logical workflow for researchers from the initial identification of a need for this compound through to its use in experimentation.

Caption: Procurement and Quality Control Workflow.

Signaling Pathways and Applications

While this compound is primarily a synthetic intermediate, its derivatives have potential applications in various fields. The pyrene core is known for its unique photophysical properties, making it a valuable component in the development of:

-

Organic Light-Emitting Diodes (OLEDs): Pyrene derivatives are often investigated for their use as blue-emitting materials.

-

Fluorescent Probes: The sensitivity of the pyrene excimer to its local environment allows for its use in sensing and imaging applications.

-

Organic Semiconductors: The extended π-system of pyrene-based molecules makes them candidates for use in organic field-effect transistors and other electronic devices.

The functionalization at the 2 and 7 positions, facilitated by the dibromo intermediate, allows for the tuning of the electronic and photophysical properties of the final pyrene-based molecules. The specific signaling pathways involved would be dependent on the final application, for instance, in the context of a fluorescent probe for a biological system, it might be designed to interact with a specific cellular target.

The following diagram illustrates a generalized pathway from the starting material to potential applications.

Caption: From Intermediate to Application.

References

- 1. This compound,17533-36-7-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 2. glpbio.com [glpbio.com]

- 3. yottadeft.com [yottadeft.com]

- 4. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Solubility profile of 2,7-Dibromo-4,5,9,10-tetrahydropyrene in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,7-Dibromo-4,5,9,10-tetrahydropyrene in common organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information inferred from synthetic and purification procedures, alongside standardized experimental protocols for researchers to determine quantitative solubility in their own laboratories.

Introduction

This compound is a halogenated polycyclic aromatic hydrocarbon with a rigid, partially saturated core. Its structural features, including the presence of bromine atoms and the tetrahydropyrene backbone, significantly influence its physicochemical properties, particularly its solubility. Understanding the solubility profile of this compound is critical for its application in various research and development areas, including organic electronics, materials science, and as a building block in medicinal chemistry. Inadequate solubility can pose significant challenges in reaction setup, purification, formulation, and biological screening.

Solubility Data

Exhaustive searches of scientific databases and chemical supplier information did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for this compound. However, a qualitative solubility profile can be inferred from documented synthesis and purification methods. The following table summarizes these observations.

| Solvent Class | Solvent | Qualitative Solubility | Inference Source |

| Polar Protic | Water | Insoluble/Poorly Soluble | Synthesized in the presence of water with a high yield, indicating precipitation from the reaction medium.[1] Used as a wash solvent during purification, suggesting the compound's insolubility. |

| Non-polar Aliphatic | Hexane | Poorly Soluble | Used as a wash solvent during the purification process, which indicates low solubility. |

| Ethers | Diethyl Ether | Poorly Soluble | Employed as a wash solvent during purification, implying minimal loss of the compound due to low solubility. |

| Halogenated | Chloroform | Soluble | Utilized as an eluent in silica gel column chromatography for the purification of the compound, which requires good solubility.[1] |

| Nitriles | Acetonitrile | Sparingly Soluble at Room Temperature, More Soluble at Elevated Temperatures | Used as a solvent for recrystallization, a technique that relies on the principle of a compound being sparingly soluble in the solvent at room temperature but significantly more soluble at higher temperatures.[1] A general recommendation to increase solubility by heating to 37°C further supports this.[2] |

It is important to note that a general recommendation from a chemical supplier suggests that for increasing the solubility of this compound, heating the sample to 37°C and employing an ultrasonic bath may be beneficial, indicating that its solubility may be kinetically limited in some solvents at ambient temperature.[2]

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols are provided as a guideline. These methods can be adapted based on the available equipment and the specific requirements of the study.

Gravimetric Method for Quantitative Solubility Determination

This method involves preparing a saturated solution of the compound, separating the undissolved solid, and determining the concentration of the dissolved solute by evaporating the solvent and weighing the residue.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Scintillation vials or small flasks with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed vials for solvent evaporation

-

Analytical balance

-

Vacuum oven or rotary evaporator

Procedure:

-

Add an excess amount of this compound to a known volume or weight of the selected solvent in a scintillation vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that the solution reaches saturation. The time required may vary depending on the solvent and the compound's dissolution rate.

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

-

Filter the withdrawn solution through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

Record the exact volume of the filtered saturated solution.

-

Evaporate the solvent from the vial using a vacuum oven at a suitable temperature or a rotary evaporator.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of filtered solution (L)

High-Performance Liquid Chromatography (HPLC) Method

This method is particularly useful for compounds that are difficult to handle gravimetrically or when only small amounts of material are available.

Materials:

-

Calibrated HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical column appropriate for the compound

-

Mobile phase solvents

-

Standard solutions of this compound of known concentrations

-

Saturated solution prepared as described in the gravimetric method (Steps 1-5)

Procedure:

-

Develop an HPLC method capable of separating and quantifying this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Prepare a series of standard solutions of the compound in a suitable solvent (in which it is freely soluble) and generate a calibration curve by plotting the peak area against the concentration.

-

Prepare a saturated solution of this compound in the solvent of interest as described in the gravimetric method (Steps 1-5).

-

Take a known volume of the filtered supernatant and dilute it with the mobile phase or a suitable solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the tested solvent.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of an organic compound.

Caption: General workflow for experimental solubility determination.

Conclusion

References

A Historical Guide to the Synthesis of Brominated Pyrenes

Introduction: Pyrene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings, is a significant building block in materials science and synthetic chemistry due to its unique photophysical and electronic properties.[1][2][3][4] Brominated pyrenes, in particular, serve as crucial and versatile intermediates for the synthesis of more complex, functionalized pyrene derivatives through various cross-coupling reactions.[1][5] The synthesis of these bromo-substituted precursors, however, is complicated by the regioselectivity of the pyrene core. Electrophilic aromatic substitution, the primary mechanism for bromination, preferentially occurs at the electron-rich 1, 3, 6, and 8 positions, also known as the non-K region.[3][6] This guide provides an in-depth overview of the seminal historical methods developed for the synthesis of mono-, di-, tri-, and tetrabrominated pyrenes, complete with experimental protocols and quantitative data.

The Underlying Chemistry: Electrophilic Aromatic Substitution

The bromination of pyrene follows a typical electrophilic aromatic substitution (SEAr) mechanism. A source of electrophilic bromine (Br⁺), often generated from molecular bromine (Br₂), attacks the π-electron system of the pyrene ring. This leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. A base then abstracts a proton from the carbon atom bearing the bromine, restoring the aromatic system and yielding the brominated pyrene. The reactivity of pyrene's different positions dictates the substitution pattern, with the 1, 3, 6, and 8 positions being the most nucleophilic and therefore the most susceptible to electrophilic attack.[3][6]

Figure 1: General mechanism for the electrophilic bromination of the pyrene core.

Monobromination: The Synthesis of 1-Bromopyrene

The first successful synthesis of 1-bromopyrene (originally named 3-bromopyrene) was reported by Lock in 1937.[2] This foundational method involved the direct bromination of pyrene using molecular bromine in a carbon tetrachloride solvent. This straightforward approach laid the groundwork for future investigations into pyrene functionalization.

Table 1: Historical Synthesis Methods for 1-Bromopyrene

| Brominating Agent | Solvent | Reaction Conditions | Yield (%) | Year | Reference |

| Br₂ | Carbon Tetrachloride (CCl₄) | 2 hours, stirring | 71 | 1937 | [2] |

| Br₂ | Carbon Tetrachloride (CCl₄) | Dropwise addition over 2-3h, then overnight stirring | 78-86 | 1960 | [7] |

| HBr / H₂O₂ | Methanol/Diethyl Ether (MeOH/Et₂O) | 15°C, then overnight stirring | ~96 | 2017 | [2][5] |

| Dibromohydantoin | DMF | 20-25°C, 30 min | ≥95 | 2018 | [8] |

Experimental Protocol: Synthesis of 1-Bromopyrene (Lock, 1937)[2]

-

Dissolution: A solution of pyrene is prepared in carbon tetrachloride (CCl₄).

-

Bromination: A solution of molecular bromine (Br₂) in CCl₄ is added to the pyrene solution.

-

Reaction: The mixture is stirred for approximately 2 hours, or until the characteristic red color of bromine dissipates and the solution turns yellow.

-

Work-up: The reaction mixture is extracted with water to remove any unreacted bromine and hydrogen bromide.

-

Isolation and Purification: The organic solvent is removed, and the resulting solid is dissolved in ethanol. Upon cooling, 1-bromopyrene crystallizes and is collected, yielding yellow crystals.

Dibromination: A Tale of Two Isomer Groups

The synthesis of dibromopyrenes introduces significant challenges related to regioselectivity. Direct dibromination of pyrene predominantly yields a mixture of the 1,6- and 1,8-isomers, a process first systematically explored by Grimshaw and Trocha-Grimshaw in the 1970s.[1][2] The synthesis of 1,3-dibromopyrene is considerably more difficult via direct bromination, as it typically forms as a minor byproduct with yields often as low as 3%.[1][5]

Figure 2: Experimental workflow for the synthesis and separation of 1,6- and 1,8-dibromopyrene.

Table 2: Historical Synthesis Methods for Dibromopyrenes

| Target Compound(s) | Starting Material | Brominating Agent | Solvent | Reaction Conditions | Yield (%) | Year | Reference |

| 1,6- and 1,8- | Pyrene | Br₂ | CCl₄ | Dropwise addition, then overnight stirring | 44 (1,6-), 45 (1,8-) | 1970s | [1][2] |

| 1,6- and 1,8- | 1-Bromopyrene | Br₂ | CH₂Cl₂ | Room temp, 6 h | 35 (1,6-), 36 (1,8-) | - | [5] |

Experimental Protocol: Synthesis of 1,6- and 1,8-Dibromopyrene (Grimshaw & Trocha-Grimshaw, 1970s)[1]

-

Setup: Pyrene (10.00 g, 49.44 mmol) is combined with carbon tetrachloride (250 mL) in a three-necked round-bottom flask under a nitrogen atmosphere.

-

Bromine Addition: Bromine (15.80 g, 98.89 mmol) is added dropwise to the stirred solution over a period of five hours.

-

Reaction: The resulting mixture is stirred overnight at room temperature. A precipitate forms during this time.

-

Isolation: The precipitate, containing a mixture of the 1,6- and 1,8-isomers, is collected by filtration and washed with diethyl ether and hexane.

-

Separation: The solid mixture undergoes fractional crystallization from toluene. The less soluble 1,6-dibromopyrene crystallizes first as needle-like structures, followed by the 1,8-isomer upon concentration of the mother liquor.

Polybromination: Towards Tribromo- and Tetrabromopyrene

Further bromination of pyrene leads to tri- and tetra-substituted products. The synthesis of 1,3,6,8-tetrabromopyrene was notably achieved as early as 1937 by Vollmann, utilizing a high-temperature reaction with excess bromine in nitrobenzene.[2] This method remains a robust and high-yielding procedure for accessing the fully brominated non-K region of the pyrene core. The synthesis of 1,3,6-tribromopyrene can be achieved under similar conditions but with careful control of stoichiometry and reaction time.[2]

Figure 3: Logical progression of pyrene bromination leading to the tetrasubstituted product.

Table 3: Historical Synthesis Methods for Polybrominated Pyrenes

| Target Compound | Starting Material | Brominating Agent | Solvent | Reaction Conditions | Yield (%) | Year | Reference |

| 1,3,6-Tribromopyrene | Pyrene | Br₂ | Nitrobenzene | 80°C, 12 h | 87 | - | [2] |

| 1,3,6,8-Tetrabromopyrene | Pyrene | Br₂ | Nitrobenzene | 120-130°C, 4 h | 94-96 | 1937 | [2] |

| 1,3,6,8-Tetrabromopyrene | Pyrene | Br₂ | Nitrobenzene | 120°C, 12 h | 96 | - | [9] |

| 1,3,6,8-Tetrabromopyrene | Pyrene | Br₂ | Nitrobenzene | 120°C, overnight | 98 | - | [1] |

Experimental Protocol: Synthesis of 1,3,6,8-Tetrabromopyrene (Vollmann, 1937)[1][2]

-

Setup: Pyrene (10.00 g, 49.44 mmol) is combined with nitrobenzene (200 mL) in a three-necked round-bottom flask.

-

Bromine Addition: Bromine (34.77 g, 217.55 mmol) is added dropwise to the mixture.

-

Reaction: The resulting mixture is heated to 120°C and stirred overnight under a nitrogen atmosphere.

-

Cooling and Isolation: The reaction is allowed to cool to room temperature. The solid product precipitates from the solution.

-

Purification: The precipitate is collected by filtration and washed sequentially with ethanol and diethyl ether to afford the product as a light green solid.

References

- 1. mdpi.com [mdpi.com]

- 2. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in C–H Functionalization of Pyrenes [mdpi.com]

- 4. Pyrene - Wikipedia [en.wikipedia.org]

- 5. Non-K Region Disubstituted Pyrenes (1,3-, 1,6- and 1,8-) by (Hetero)Aryl Groups—Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN108299149B - Synthesis method of high-purity OLED intermediate 1-bromopyrene - Google Patents [patents.google.com]

- 9. 1,3,6,8-tetrabromopyrene synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling with 2,7-Dibromo-4,5,9,10-tetrahydropyrene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 2,7-Dibromo-4,5,9,10-tetrahydropyrene with various arylboronic acids. This reaction is a powerful tool for the synthesis of novel 2,7-diaryl-4,5,9,10-tetrahydropyrene derivatives, which are of significant interest in materials science and drug discovery due to their unique photophysical and electronic properties.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. This reaction is characterized by its high tolerance to a wide range of functional groups, mild reaction conditions, and the commercial availability of a large variety of boronic acids.

The 2,7-disubstituted 4,5,9,10-tetrahydropyrene core is a valuable scaffold in the development of new materials for organic electronics, such as organic light-emitting diodes (OLEDs), and as a building block for complex molecules in medicinal chemistry. The protocols outlined below describe the synthesis of 2,7-diaryl-4,5,9,10-tetrahydropyrenes, which can serve as key intermediates or as final products with desired functionalities.

Reaction Scheme

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of 2,7-diaryl-4,5,9,10-tetrahydropyrenes.[1][2][3][4][5]

Protocol 1: Synthesis of 2,7-Bis(carbazol-9-yl)-4,5,9,10-tetrahydropyrene

This protocol details the synthesis of a specific derivative, 2,7-bis(carbazol-9-yl)-4,5,9,10-tetrahydropyrene, which has applications in organic electronics.

Materials:

-

This compound

-

Carbazole

-

Potassium phosphate (K₃PO₄)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri-tert-butylphosphine

-

1,2-Dichlorobenzene (anhydrous)

-

Methanol

-

Acetone

-

Deionized water

-

Argon or Nitrogen gas

Equipment:

-

Microwave tube (10 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Schlenk line or glovebox for inert atmosphere

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel, filter paper)

-

Standard laboratory glassware

Procedure:

-

To a 10 mL microwave tube, add this compound (1 equivalent), carbazole (2.2 equivalents), and potassium phosphate (4.4 equivalents).

-

In a separate vial, prepare the catalyst system by dissolving tris(dibenzylideneacetone)dipalladium(0) (0.03 equivalents) and tri-tert-butylphosphine (0.12 equivalents) in anhydrous 1,2-dichlorobenzene (5 mL).

-

Purge the catalyst solution with argon for 30 minutes.

-

Add the catalyst solution to the microwave tube containing the reactants.

-

Seal the microwave tube and heat the reaction mixture at 180 °C for 24 hours with stirring.

-

After cooling to room temperature, pour the reaction mixture into ice-water (100 mL).

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, eluting with a mixture of hexane and dichloromethane.

-

Recrystallize the purified product from a mixture of methanol and acetone to obtain the final product as light brown needles.

Caption: Experimental workflow for the synthesis of 2,7-diaryl-tetrahydropyrenes.

Quantitative Data

The following table summarizes the results obtained for the synthesis of 2,7-bis(carbazolyl)-4,5,9,10-tetrahydropyrene derivatives.

| Compound | Arylboronic Acid/Amine | Yield (%) | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Elemental Analysis |

| 3a | Carbazole | 47 | 268-270 | 8.18 (d, 4H), 7.54 (d, 4H), 7.48–7.43 (td, 4H), 7.34–7.29 (td, 4H), 7.23 (s, 4H), 3.01 (s, 8H) | 140.80, 139.29, 137.24, 128.53, 127.49, 125.98, 123.47, 120.39, 119.99, 109.84, 29.89 | Calcd: C, 88.21; H, 4.93; N, 6.86. Found: C, 88.00; H, 4.95; N, 6.73 |

| 3b | 3,6-Di-tert-butylcarbazole | 30 | 310-312 | 8.17 (d, 4H), 7.91–7.89 (d, 4H), 7.71 (d, 4H), 7.23 (s, 4H), 3.00 (s, 8H), 1.49 (s, 36H) | 142.98, 139.16, 137.26, 128.47, 127.42, 123.36, 116.23, 109.43, 34.80, 31.98, 29.88 | Calcd: C, 87.29; H, 8.28; N, 4.43. Found: C, 87.01; H, 8.40; N, 4.47 |

General Considerations and Optimization

-

Catalyst System: The choice of palladium source and ligand is crucial for the success of the Suzuki-Miyaura coupling. While Pd₂(dba)₃ with tri-tert-butylphosphine is effective, other catalyst systems such as Pd(PPh₃)₄ or PdCl₂(dppf) can also be employed. The optimal catalyst will depend on the specific arylboronic acid used.

-

Base: A variety of bases can be used, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The strength and solubility of the base can significantly influence the reaction rate and yield.

-

Solvent: The reaction is typically carried out in a mixture of an organic solvent (e.g., toluene, dioxane, DMF, or 1,2-dichlorobenzene) and an aqueous solution of the base. The choice of solvent can affect the solubility of the reactants and the catalyst, thereby impacting the reaction efficiency.

-

Reaction Temperature: The reaction temperature can range from room temperature to reflux, depending on the reactivity of the substrates. Microwave heating can significantly reduce reaction times.[1]

-

Inert Atmosphere: It is essential to perform the reaction under an inert atmosphere (argon or nitrogen) to prevent the oxidation and deactivation of the palladium(0) catalyst.

Applications in Drug Development

The 2,7-diaryl-4,5,9,10-tetrahydropyrene scaffold can be incorporated into larger molecules to modulate their pharmacological properties. The aryl substituents can be functionalized to introduce pharmacophores, improve solubility, or alter the electronic properties of the molecule. This makes the Suzuki-Miyaura cross-coupling of this compound a valuable tool for generating libraries of compounds for high-throughput screening in drug discovery programs.

Safety Precautions

-

Palladium catalysts and their precursors should be handled in a well-ventilated fume hood.

-

Organic solvents are flammable and should be handled with care, away from ignition sources.

-

Bases such as potassium phosphate are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).

-

Microwave reactions should be carried out in sealed vessels designed for this purpose to prevent pressure buildup.

By following these detailed protocols and considering the key reaction parameters, researchers can effectively synthesize a wide range of novel 2,7-diaryl-4,5,9,10-tetrahydropyrene derivatives for various applications in materials science and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Bis(carbazolyl) derivatives of pyrene and tetrahydropyrene: synthesis, structures, optical properties, electrochemistry, and electroluminescence - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C2TC00474G [pubs.rsc.org]

- 3. Bis(carbazolyl) derivatives of pyrene and tetrahydropyrene [laur.lau.edu.lb:8443]

- 4. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 5. Bis(carbazolyl) derivatives of pyrene and tetrahydropyrene: synthesis, structures, optical properties, electrochemistry, and electroluminescence - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Polymer Synthesis Using 2,7-Dibromo-4,5,9,10-tetrahydropyrene as a Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dibromo-4,5,9,10-tetrahydropyrene is a promising, yet underexplored, monomer for the synthesis of novel conjugated polymers. Its rigid and planar tetrahydropyrene core is expected to impart significant thermal stability and desirable optoelectronic properties to the resulting polymer, analogous to the well-studied polyfluorenes and polypyrenes.[1][2][3][4] The incorporation of the tetrahydropyrene moiety can lead to polymers with high fluorescence quantum yields and good charge carrier mobility, making them suitable for a range of applications including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[1][2][3]

This document provides detailed protocols for the synthesis of poly(4,5,9,10-tetrahydropyrene) via two common and effective cross-coupling methods: Suzuki coupling polymerization and Direct Arylation Polymerization (DAP). It also presents a summary of expected polymer properties based on analogous polymer systems and outlines a general workflow for synthesis and characterization.

Data Presentation: Expected Properties of Poly(4,5,9,10-tetrahydropyrene)

The following table summarizes the anticipated properties of poly(4,5,9,10-tetrahydropyrene). These values are estimates based on data from analogous polymers such as polyfluorenes and should be confirmed by experimental characterization.

| Property | Expected Value Range | Characterization Method |

| Number Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |

| Weight Average Molecular Weight (Mw) | 20,000 - 150,000 g/mol | Gel Permeation Chromatography (GPC) |

| Polydispersity Index (PDI) | 1.5 - 3.0 | GPC (Mw/Mn) |

| Decomposition Temperature (Td, 5% loss) | > 350 °C | Thermogravimetric Analysis (TGA) |

| Glass Transition Temperature (Tg) | 100 - 180 °C | Differential Scanning Calorimetry (DSC) |

| UV-Vis Absorption (λmax, solution) | 380 - 420 nm | UV-Vis Spectroscopy |

| Photoluminescence (λem, solution) | 420 - 480 nm (Blue Emission) | Fluorescence Spectroscopy |

| Electrochemical Band Gap | 2.8 - 3.2 eV | Cyclic Voltammetry (CV) |

Experimental Protocols

Protocol 1: Synthesis via Suzuki Coupling Polymerization

This protocol describes the palladium-catalyzed Suzuki coupling reaction between this compound and its corresponding bis(boronic ester) derivative.

Materials:

-

This compound

-

4,4,5,5,4',4',5',5'-Octamethyl-[2,2']bi[[1][5][6]dioxaborolanyl] (Bis(pinacolato)diboron)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

-

Potassium Acetate (KOAc)

-

Anhydrous 1,4-Dioxane

-

Toluene

-

Methanol

-

Deionized Water

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Synthesis of the Diboronic Ester Monomer:

-

In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq), bis(pinacolato)diboron (2.5 eq), and potassium acetate (3.0 eq) in anhydrous 1,4-dioxane.

-

Add Pd(dppf)Cl2 (0.03 eq) to the mixture.

-

Heat the reaction mixture at 80-90°C for 24-48 hours.

-

After cooling to room temperature, extract the product with an organic solvent (e.g., dichloromethane) and wash with water.

-

Purify the resulting 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,9,10-tetrahydropyrene monomer by column chromatography.

-

-

Polymerization:

-

In a Schlenk flask under an inert atmosphere, combine equimolar amounts of this compound and the synthesized diboronic ester monomer.

-

Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.01-0.02 eq).

-

Add a degassed mixture of toluene and an aqueous solution of a base (e.g., 2M K2CO3 or Cs2CO3).

-

Heat the mixture to 90-100°C with vigorous stirring for 48-72 hours.

-

After cooling, pour the reaction mixture into a large volume of methanol to precipitate the polymer.

-

Filter the polymer and wash it with methanol and acetone to remove residual catalyst and oligomers.

-

Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or THF to extract the polymer).

-

Precipitate the purified polymer from the chloroform/THF solution into methanol, filter, and dry under vacuum.

-

Protocol 2: Synthesis via Direct Arylation Polymerization (DAP)

This protocol provides an alternative, more atom-economical route that avoids the synthesis of the organometallic monomer. It involves the coupling of this compound with an unactivated aromatic C-H bond, in this case for homopolymerization.

Materials:

-

This compound

-

Palladium(II) Acetate (Pd(OAc)2)

-

A suitable phosphine ligand (e.g., Tri(o-tolyl)phosphine, P(o-tol)3)

-

Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) as the base

-

Pivalic Acid (PivOH) as an additive

-

Anhydrous solvent such as N,N-Dimethylacetamide (DMAc) or Toluene

-

Methanol

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup:

-

In a Schlenk tube, add this compound (1.0 eq), Pd(OAc)2 (0.02-0.05 eq), P(o-tol)3 (0.04-0.10 eq), K2CO3 (2.0-3.0 eq), and PivOH (0.3-0.5 eq).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the anhydrous solvent (e.g., DMAc) via syringe.

-

-

Polymerization:

-

Heat the reaction mixture at 110-130°C for 24-48 hours with stirring.

-

Monitor the reaction progress by taking small aliquots and analyzing them by GPC to track the molecular weight increase.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with a good solvent for the polymer (e.g., chloroform or THF).

-

Pour the solution into a large volume of methanol to precipitate the crude polymer.

-

Filter the polymer and wash it with methanol and water.

-

Purify the polymer by Soxhlet extraction as described in the Suzuki protocol.

-

Precipitate the final polymer into methanol, filter, and dry under vacuum at 60-80°C.

-

Visualizations

Below are diagrams illustrating the polymerization pathways and the general experimental workflow.

Caption: Suzuki coupling polymerization of this compound.

Caption: Direct Arylation Polymerization (DAP) of this compound.

Caption: General workflow for polymer synthesis and characterization.

References

- 1. Polyfluorene - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. mdpi.com [mdpi.com]

- 4. Electrochromic properties of pyrene conductive polymers modified by chemical polymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Organic Light-Emitting Diodes (OLEDs) from 2,7-Dibromo-4,5,9,10-tetrahydropyrene

Introduction

Pyrene-based molecules are a promising class of materials for organic light-emitting diodes (OLEDs) due to their high fluorescence quantum yields and excellent charge carrier mobility. Functionalization at the 2- and 7-positions of the pyrene core allows for the tuning of their photophysical and electronic properties, making them suitable for various applications, particularly as blue emitters. This document provides detailed protocols for the synthesis of 2,7-disubstituted pyrene derivatives starting from 2,7-Dibromo-4,5,9,10-tetrahydropyrene and their subsequent fabrication into OLED devices.

The synthetic strategy involves an initial aromatization of the tetrahydropyrene core to yield 2,7-Dibromopyrene. This key intermediate can then be further functionalized via palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, to introduce a variety of aryl, alkynyl, or amino groups. These substitutions are crucial for enhancing the material's performance and preventing aggregation-caused quenching in the solid state.[1]

Synthetic Workflow

The overall synthetic strategy is outlined below, starting from the commercially available this compound and culminating in the fabrication of a functional OLED device.

Experimental Protocols

Aromatization of this compound to 2,7-Dibromopyrene

This protocol is adapted from the synthesis of 2,7-dibromopyrene.[2]

Materials:

-

This compound

-

Bromine (Br₂)

-

Carbon disulfide (CS₂)

-

Iron(III) chloride hydrate (FeCl₃·H₂O) (catalyst)

-

Dichloromethane (DCM)

-

Sodium thiosulfate solution (aqueous)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound in carbon disulfide.

-

Add a catalytic amount of iron(III) chloride hydrate to the solution.

-

Slowly add a solution of bromine in carbon disulfide to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess bromine.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2,7-Dibromopyrene.

Synthesis of 2,7-Disubstituted Pyrene Derivatives via Cross-Coupling Reactions

The following are representative protocols for the functionalization of 2,7-Dibromopyrene.

This protocol is a general procedure based on Suzuki-Miyaura cross-coupling reactions.[3]

Materials:

-

2,7-Dibromopyrene

-

Arylboronic acid (2.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalyst)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene

-

Ethanol

-

Water

Procedure:

-

To a degassed mixture of toluene, ethanol, and water, add 2,7-Dibromopyrene, the arylboronic acid, and potassium carbonate.

-

Add the Pd(PPh₃)₄ catalyst to the mixture under an inert atmosphere (e.g., argon or nitrogen).

-

Heat the reaction mixture to reflux and stir for 24-48 hours.

-

After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

This protocol is based on a general Sonogashira coupling procedure.[4][5]

Materials:

-

2,7-Dibromopyrene

-

Terminal alkyne (2.5 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (catalyst)

-

Copper(I) iodide (CuI) (co-catalyst)

-

Triethylamine (TEA) or another suitable amine base

-

Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve 2,7-Dibromopyrene and the terminal alkyne in anhydrous, degassed THF and triethylamine.

-

Add PdCl₂(PPh₃)₂ and CuI to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 18-24 hours.

-

After cooling, remove the solvent under reduced pressure.

-

Redissolve the residue in dichloromethane and wash with a dilute acid solution (e.g., 2 M HCl) and then with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the product by flash chromatography.

This protocol is adapted from general Buchwald-Hartwig amination procedures.[6][7]

Materials:

-

2,7-Dibromopyrene

-

Amine (2.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (catalyst precursor)

-

A suitable phosphine ligand (e.g., XPhos, RuPhos)

-

Sodium tert-butoxide (NaOt-Bu) or another strong base

-

Toluene, anhydrous and degassed

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk flask with Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide.

-

Add a solution of 2,7-Dibromopyrene and the amine in anhydrous, degassed toluene.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

-

After cooling to room temperature, quench the reaction with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

OLED Device Fabrication

This is a general protocol for the fabrication of a multilayer OLED device by vacuum thermal deposition.[1]

Materials:

-

Indium tin oxide (ITO)-coated glass substrates

-

Synthesized 2,7-disubstituted pyrene derivative (emissive layer, EML)

-

Hole injection layer (HIL) material (e.g., HATCN)

-

Hole transport layer (HTL) material (e.g., TAPC)

-

Electron transport layer (ETL) material (e.g., Bepp2)

-

Electron injection layer (EIL) material (e.g., Liq)

-

Cathode material (e.g., Aluminum)

-

Detergent, deionized water, acetone, isopropanol

Procedure:

-

Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in detergent solution, deionized water, acetone, and isopropanol. Dry the substrates and treat them with oxygen plasma.

-

Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber. Sequentially deposit the organic and metal layers at a pressure below 10⁻⁶ Torr. The deposition rates should be carefully controlled. A typical device structure is: ITO / HIL / HTL / EML / ETL / EIL / Cathode.

-

Encapsulation: After deposition, encapsulate the device in a nitrogen-filled glovebox to protect it from atmospheric moisture and oxygen.

Data Presentation

The following tables summarize the photophysical and electroluminescence properties of representative 2,7-disubstituted pyrene derivatives reported in the literature.

Table 1: Photophysical Properties of 2,7-Disubstituted Pyrene Derivatives

| Compound | Substitution at 2,7-positions | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) | Reference |

| Py-TPE | Tetraphenylethylene | 380 | 488 (in film) | 0.85 (in film) | [8] |

| Py-TriPE | Triphenylethylene | 378 | 482 (in film) | 0.78 (in film) | [8] |

| Compound B | 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene | - | 454 (in solid state) | - | [9][10] |

Table 2: Electroluminescence Performance of OLEDs with 2,7-Disubstituted Pyrene Emitters

| Emissive Material | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | CIE Coordinates (x, y) | Reference |

| Py-TPE | 3.1 | 15,750 | 7.34 | 6.40 | 3.19 | (0.20, 0.44) | [8] |

| Py-TriPE | 3.2 | 12,320 | 5.89 | 5.11 | 2.56 | (0.19, 0.42) | [8] |

| Compound B | 3.0 | 290 | - | - | 4.3 | (0.148, 0.130) | [9][10] |

Disclaimer: The provided protocols are intended as a general guide. Researchers should consult the original literature and adapt the procedures as necessary for their specific substrates and experimental conditions. All reactions should be performed with appropriate safety precautions.

References

- 1. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura cross-coupling reaction | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 4. Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyrene-based blue emitters with aggregation-induced emission features for high-performance organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 9. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs [mdpi.com]

Application Notes and Protocols: Functionalization of 2,7-Dibromo-4,5,9,10-tetrahydropyrene for Organic Electronics

Introduction

4,5,9,10-Tetrahydropyrene is a significant building block for advanced organic materials due to its extended π-conjugation, inherent rigidity, and non-planar, three-dimensional structure. These characteristics are highly desirable in the field of organic electronics, where they can be leveraged to tune molecular packing, solubility, and charge transport properties. The functionalization of this core structure, particularly at the 2- and 7-positions, allows for the synthesis of novel materials for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1][2]

The precursor, 2,7-Dibromo-4,5,9,10-tetrahydropyrene, serves as a versatile platform for introducing a wide array of functional groups through well-established cross-coupling reactions. This document provides detailed protocols for the synthesis of the dibromo precursor and its subsequent functionalization via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. It also presents data on the application of a functionalized tetrahydropyrene derivative in a dye-sensitized solar cell.

Part 1: Synthesis of this compound

The synthesis of 2,7-disubstituted pyrene derivatives can be challenging due to the difficulty of direct electrophilic substitution at these positions.[2] A common and effective strategy involves a two-step process: the reduction of pyrene to 4,5,9,10-tetrahydropyrene, followed by electrophilic bromination, which selectively occurs at the 2- and 7-positions.[2][3]

Caption: Synthesis pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[3]

Step A: Hydrogenation of Pyrene to 4,5,9,10-Tetrahydropyrene

-

Materials: Pyrene, Palladium on carbon (10% Pd), Ethyl acetate, High-pressure autoclave.

-

Procedure:

-

In a high-pressure autoclave, dissolve pyrene in ethyl acetate.

-

Add 10% Palladium on carbon catalyst (typically 5-10% by weight relative to pyrene).

-

Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (pressure may vary, consult specific literature, but often in the range of 500-1000 psi).

-

Heat the mixture (e.g., to 100-150°C) and stir vigorously for 12-24 hours.

-

After cooling to room temperature, carefully vent the hydrogen gas and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield crude 4,5,9,10-tetrahydropyrene, which can be purified by recrystallization or chromatography.

-

Step B: Bromination of 4,5,9,10-Tetrahydropyrene

-

Materials: 4,5,9,10-Tetrahydropyrene, Bromine (Br₂), Iron(III) chloride (FeCl₃) or iron powder as a catalyst, Carbon disulfide (CS₂) or dichloromethane (DCM) as solvent.

-

Procedure:

-

Dissolve 4,5,9,10-tetrahydropyrene in the chosen solvent (e.g., CS₂) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Add a catalytic amount of FeCl₃.

-

Cool the mixture in an ice bath (0°C).

-

Slowly add a solution of bromine (2.1 equivalents) in the same solvent dropwise to the reaction mixture under vigorous stirring. Maintain the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (e.g., 4-6 hours) until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess bromine.

-

Separate the organic layer, and extract the aqueous layer with additional solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield pure this compound. A reported synthesis following a similar procedure achieved a 99% yield for this step.[3]

-

Part 2: Functionalization via Cross-Coupling Reactions

The bromine atoms at the 2- and 7-positions are amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, amino, and alkynyl functionalities.

Caption: Key cross-coupling functionalization routes for the tetrahydropyrene core.

Protocol 2.1: Suzuki-Miyaura Cross-Coupling

This reaction forms carbon-carbon bonds, typically to attach aryl or heteroaryl groups.[4]

-

Materials: this compound, Arylboronic acid (2.2-2.5 equivalents), Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane, DMF), Water.

-

Procedure:

-

To a Schlenk flask, add this compound (1 eq.), arylboronic acid (2.2 eq.), the palladium catalyst (2-5 mol%), and the base (3-4 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., Toluene/Water 4:1).

-

Heat the reaction mixture to 80-110°C and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the 2,7-diaryl-4,5,9,10-tetrahydropyrene derivative.

-

Protocol 2.2: Buchwald-Hartwig Amination

This reaction is used to form carbon-nitrogen bonds, introducing primary or secondary amines.[5][6]

-

Materials: this compound, Amine (primary or secondary, 2.2-2.5 equivalents), Palladium pre-catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos, RuPhos), Strong base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS)), Anhydrous solvent (e.g., Toluene, Dioxane).

-

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (1-3 mol%), ligand (2-6 mol%), and base (2.5-3 eq.) to a dry Schlenk flask.

-

Add this compound (1 eq.) and the anhydrous solvent.

-

Add the amine (2.2 eq.) and seal the flask.

-

Heat the mixture to 90-120°C and stir for 12-48 hours. Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to yield the 2,7-diamino-4,5,9,10-tetrahydropyrene derivative.

-

Protocol 2.3: Sonogashira Coupling

This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne.[7][8]

-

Materials: this compound, Terminal alkyne (2.2-2.5 equivalents), Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI) as a co-catalyst, Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA)), Solvent (e.g., THF, Toluene).

-

Procedure:

-

To a Schlenk flask, add this compound (1 eq.), the palladium catalyst (2-5 mol%), and CuI (4-10 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent and the base (which often serves as the solvent or co-solvent).

-

Add the terminal alkyne (2.2 eq.) via syringe.

-

Stir the reaction at a temperature ranging from room temperature to 70°C for 6-24 hours, monitoring by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with aqueous ammonium chloride solution to remove copper salts, followed by a wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

-

Purify the crude product by column chromatography to afford the 2,7-dialkynyl-4,5,9,10-tetrahydropyrene derivative.

-

Part 3: Applications and Device Performance

Functionalized tetrahydropyrene derivatives have shown promise in organic electronic devices. Their rigid core helps ensure good π-orbital overlap, while the functional groups can be tailored to optimize energy levels, solubility, and intermolecular interactions.

Caption: General workflow from a functionalized molecule to device characterization.

Case Study: Dye-Sensitized Solar Cells (DSSCs)

A novel D–π–A (Donor–π-bridge–Acceptor) organic dye, designated D2, was synthesized using a 4,5,9,10-tetrahydropyrene unit as the π-conjugation linker.[9] This dye was used as the light-harvesting sensitizer in a nanocrystalline TiO₂-based DSSC. The rigid tetrahydropyrene bridge helps to ensure good coplanarity in the molecule, enhancing electronic communication. The performance of this cell was compared to a similar dye, D1, which used a more flexible biphenyl linker.[9]

Table 1: Performance Data for Tetrahydropyrene-Based DSSC

| Dye | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |

| D2 (Tetrahydropyrene linker) | 13.06 | 0.73 | 0.71 | 6.75 |

| D1 (Biphenyl linker) | 9.98 | 0.70 | 0.68 | 4.73 |

| Data sourced from Huang et al., RSC Adv., 2014.[9] |

The results demonstrate that the incorporation of the tetrahydropyrene core led to a significant improvement in power conversion efficiency, from 4.73% to 6.75%, under AM 1.5 conditions.[9] This enhancement is attributed to the improved planarity and extended conjugation provided by the tetrahydropyrene bridge, which resulted in a red-shifted absorption spectrum and more efficient light harvesting.[9]

General Performance Metrics in Organic Electronics

The derivatives synthesized from this compound can be used as the active semiconductor layer in various devices. The key performance parameters for these devices are summarized below.

Table 2: Key Performance Metrics for Organic Electronic Devices

| Device Type | Key Parameters | Typical Range for High-Performance Materials |

| Organic Field-Effect Transistor (OFET) | Charge Carrier Mobility (µ) | > 1 cm²/Vs[10] |

| On/Off Current Ratio | > 10⁶[11] | |

| Threshold Voltage (Vth) | Low, near 0 V | |

| Organic Photovoltaic (OPV) | Power Conversion Efficiency (PCE) | > 15% (single-junction)[12] |

| Short-Circuit Current (Jsc) | > 20 mA/cm² | |

| Open-Circuit Voltage (Voc) | > 0.8 V | |

| Fill Factor (FF) | > 70% | |